7-Fluoro-2-indolizinecarboxylic acid
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Overview
Description
7-Fluoro-2-indolizinecarboxylic acid is a fluorinated derivative of indolizinecarboxylic acid, a heterocyclic aromatic organic compound. Indolizines are known for their biological activity and potential applications in various fields such as medicine, chemistry, and industry. The presence of the fluorine atom in this compound can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-indolizinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available or easily synthesized starting materials such as indole or its derivatives.
Cyclization: The formation of the indolizine ring structure is achieved through cyclization reactions, which may involve heating or the use of catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-indolizinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the indolizine ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
7-Fluoro-2-indolizinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound exhibits biological activity and can be used in the development of new drugs and therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Fluoro-2-indolizinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
7-Fluoro-2-indolizinecarboxylic acid can be compared with other similar compounds such as indole, indolizine, and other fluorinated derivatives. Its uniqueness lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Similar compounds include:
Indole: A simpler heterocyclic aromatic compound without fluorination.
Indolizine: The parent compound without fluorination.
Other fluorinated derivatives: Compounds with fluorine atoms at different positions or with additional functional groups.
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Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-2-11-5-6(9(12)13)3-8(11)4-7/h1-5H,(H,12,13) |
InChI Key |
LCXYWQRMUMGQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C=C1F)C(=O)O |
Origin of Product |
United States |
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